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Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein

predominantly expressed in the liver, has emerged as a pivotal player in the pathogenesis of

chronic liver diseases.[1] While its precise physiological functions are still under investigation,

compelling genetic evidence has identified loss-of-function variants in the HSD17B13 gene that

are robustly associated with a reduced risk of developing and progressing through the

spectrum of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD),

nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] The most

extensively studied of these is the rs72613567:T>TA splice variant, which leads to a truncated

and enzymatically inactive protein.[1] This protective genetic association has propelled

HSD17B13 into the spotlight as a promising therapeutic target, with several investigational

therapies, including RNA interference (RNAi) agents and small molecule inhibitors, currently in

clinical development.[3] This guide provides a comprehensive technical overview of the genetic

evidence, molecular mechanisms, experimental methodologies, and therapeutic landscape

related to HSD17B13 and its role in chronic liver diseases.

HSD17B13: Protein, Localization, and Function
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is

involved in the metabolism of a variety of substrates including steroids, fatty acids, and bile
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acids. Unlike many other members of this family, the expression of HSD17B13 is highly

restricted to the liver, specifically within hepatocytes.

Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets

(LDs), which are dynamic organelles central to the regulation of lipid and energy homeostasis.

This localization is mediated by specific N-terminal domains.

Enzymatic Activity: The protein has been shown to possess retinol dehydrogenase (RDH)

activity, catalyzing the conversion of retinol to retinaldehyde. This function is dependent on its

localization to lipid droplets and the presence of a cofactor binding site. The protective loss-of-

function variants of HSD17B13 exhibit reduced or absent enzymatic activity.

Genetic Variants of HSD17B13 and Their Impact on
Liver Disease
Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been identified

and linked to the risk and progression of chronic liver diseases. The most notable of these is a

splice variant that results in protein truncation and a subsequent loss of function.

The rs72613567:TA Splice Variant
The most extensively studied variant is rs72613567, a T>TA insertion adjacent to the splice

donor site of exon 6. This insertion leads to a frameshift and the production of a truncated,

unstable, and enzymatically inactive HSD17B13 protein. The presence of the TA allele confers

significant protection against the entire spectrum of chronic liver disease, from the initial stages

of steatosis to the more severe outcomes of cirrhosis and hepatocellular carcinoma (HCC).

Quantitative Data on the Protective Effects of
HSD17B13 Variants
The following tables summarize the quantitative data from large-scale genetic studies and

meta-analyses on the association between HSD17B13 variants and the risk of various chronic

liver diseases.

Table 1: Meta-analysis of the Association between HSD17B13 rs72613567:TA Variant and Liver

Disease Risk
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Liver Disease
Outcome

Odds Ratio (OR)
95% Confidence
Interval (CI)

Reference

Any Liver Disease 0.73 0.61 - 0.87

Liver Cirrhosis 0.81 0.76 - 0.88

Hepatocellular

Carcinoma (HCC)
0.64 0.53 - 0.77

Nonalcoholic Fatty

Liver Disease

(NAFLD)

0.67 0.52 - 0.86

Alcoholic Liver

Disease (ALD)
0.82 0.74 - 0.90

Alcohol-related

Cirrhosis
0.77 0.65 - 0.90

Table 2: Association of HSD17B13 rs72613567:TA Variant with Histological Features of NAFLD

Histological Feature Association Reference

Inflammation Decreased

Ballooning Decreased

Fibrosis Reduced

NAFLD Activity Score (NAS) Lower

Progression from Steatosis to

NASH
Reduced Risk

Signaling Pathways and Molecular Mechanisms
The precise mechanisms by which loss of HSD17B13 function confers hepatoprotection are an

area of active investigation. Current evidence points to its roles in retinol metabolism, lipid

homeostasis, and inflammation.
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Transcriptional Regulation of HSD17B13
The expression of the HSD17B13 gene is regulated by the liver X receptor alpha (LXRα)

through the sterol regulatory element-binding protein-1c (SREBP-1c). LXRα, a nuclear receptor

that senses cellular oxysterol levels, activates the transcription of SREBP-1c, which in turn

binds to the promoter of HSD17B13 to induce its expression.

LXRα SREBP-1c
 activates transcription

HSD17B13 Gene
 binds to promoter

HSD17B13 Protein

 transcription &
 translation

Click to download full resolution via product page

Transcriptional regulation of HSD17B13 by LXRα and SREBP-1c.

Interaction with Lipolytic Machinery
HSD17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), the

rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets. This interaction is

thought to influence lipolysis.

Interaction of HSD17B13 with ATGL on the lipid droplet surface.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in

HSD17B13 research.

Genotyping of the HSD17B13 rs72613567 Variant
Objective: To determine the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in

genomic DNA samples.

Methodology: TaqMan SNP Genotyping Assay.

Protocol:

DNA Extraction: Isolate high-quality genomic DNA from whole blood, saliva, or liver tissue

samples using a commercially available kit (e.g., QIAamp DNA Mini Kit).
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DNA Quantification and Quality Control: Measure the concentration and purity of the

extracted DNA using a spectrophotometer (e.g., NanoDrop).

TaqMan Assay Setup:

Prepare a reaction mixture containing TaqMan Genotyping Master Mix, the specific

TaqMan SNP Genotyping Assay for rs72613567 (containing primers and VIC/FAM labeled

probes), and the genomic DNA sample.

Include positive controls for each genotype (T/T, T/TA, TA/TA) and a no-template control

(NTC).

Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument using the

recommended thermal cycling conditions.

Data Analysis: Analyze the amplification plots to determine the genotype of each sample

based on the fluorescence signals from the VIC and FAM dyes.

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
(Cell-Based)
Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells

overexpressing HSD17B13.

Methodology: High-Performance Liquid Chromatography (HPLC).

Protocol:

Cell Culture and Transfection:

Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.

Transfect the cells with an expression vector for human HSD17B13 or an empty vector

control using a suitable transfection reagent.

Substrate Treatment: 24 hours post-transfection, replace the culture medium with fresh

medium containing 5 µM all-trans-retinol. Incubate the cells for 8 hours at 37°C.
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Sample Preparation:

After incubation, wash the cells with ice-cold PBS.

Lyse the cells and collect the cell lysate.

Perform a protein quantification assay on an aliquot of the lysate for normalization.

Retinoid Extraction: Extract retinoids from the remaining cell lysate using a suitable organic

solvent.

HPLC Analysis: Analyze the extracted retinoids by reverse-phase HPLC to quantify the

levels of retinaldehyde and retinoic acid.

Data Analysis: Normalize the amount of retinaldehyde and retinoic acid produced to the total

protein concentration of each sample.

In Vivo Knockdown of HSD17B13 in Mice using AAV-
shRNA
Objective: To achieve liver-specific knockdown of HSD17B13 in a mouse model of liver

disease.

Methodology: Adeno-Associated Virus (AAV)-mediated delivery of short hairpin RNA (shRNA).

Protocol:

Animal Model: Utilize a relevant mouse model of chronic liver disease (e.g., high-fat diet-

induced NAFLD).

AAV Vector Preparation: Use an AAV8 vector encoding an shRNA targeting mouse

Hsd17b13 and a control AAV8 vector with a scrambled shRNA.

Vector Administration:

Dilute the AAV vectors to the desired concentration (e.g., 1 x 10^12 vector

genomes/mouse) in sterile saline.
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Administer the AAV vector suspension via a single tail vein injection to anesthetized mice.

Post-Injection Monitoring and Tissue Harvest:

Continue the disease-inducing diet for 2-4 weeks to allow for shRNA expression and target

gene knockdown.

At the end of the study, collect blood and liver tissue for analysis.

Analysis of Knockdown Efficiency and Therapeutic Efficacy:

Gene and Protein Expression: Measure Hsd17b13 mRNA and protein levels in the liver

using qRT-PCR and Western blotting, respectively.

Liver Injury Markers: Measure serum levels of ALT and AST.

Histopathology: Perform H&E and Sirius Red staining on liver sections to assess

steatosis, inflammation, and fibrosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Mouse Model of Liver Disease

Prepare AAV8-shHsd17b13
 & AAV8-shScramble

Tail Vein Injection

Continue Diet (2-4 weeks)

Harvest Blood & Liver Tissue

Analyze Knockdown & Efficacy:
- qRT-PCR, Western Blot

- Serum ALT/AST
- Histology (H&E, Sirius Red)

End: Evaluate Therapeutic Effect

Click to download full resolution via product page

Experimental workflow for in vivo HSD17B13 knockdown.

HSD17B13 as a Therapeutic Target
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function makes

its protein product an attractive therapeutic target. The primary strategy is to inhibit the activity
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or reduce the expression of HSD17B13 in the liver to mimic the protective effect of the

rs72613567:TA variant.

Therapeutic Modalities in Development
1. RNA Interference (RNAi) Therapeutics:

ARO-HSD (Arrowhead Pharmaceuticals): An investigational RNAi therapeutic designed to

reduce the hepatic expression of HSD17B13. Phase I/II clinical trial results have shown that

ARO-HSD significantly down-regulated liver HSD17B13 mRNA and protein expression and

was associated with reductions in serum ALT and AST levels.

Rapirosiran (ALN-HSD, Alnylam Pharmaceuticals): An N-acetylgalactosamine (GalNAc)-

conjugated small-interfering RNA (siRNA) that targets liver-expressed HSD17B13 mRNA. A

Phase I study demonstrated that rapirosiran was well-tolerated and resulted in a robust,

dose-dependent reduction in liver HSD17B13 mRNA.

2. Small Molecule Inhibitors:

INI-678 and INI-822 (Inipharm): Potent and selective small-molecule inhibitors of HSD17B13.

Preclinical data for INI-678 showed a reduction in key markers of liver fibrosis in a human

liver cell-based 3D liver-on-a-chip model. INI-822 is currently in Phase I clinical trials.

BI-3231 (Boehringer Ingelheim): A well-characterized, potent, and selective HSD17B13

inhibitor available as a chemical probe for open science.

Table 3: Overview of HSD17B13-Targeted Therapies in Clinical Development
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Therapeutic
Agent

Company Modality
Stage of
Development

Clinical Trial
Identifier

ARO-HSD
Arrowhead

Pharmaceuticals
RNAi Phase I/II NCT04202354

Rapirosiran

(ALN-HSD)

Alnylam

Pharmaceuticals
RNAi Phase I NCT04565717

INI-822 Inipharm
Small Molecule

Inhibitor
Phase I NCT05945537

Future Directions and Conclusion
HSD17B13 stands as a compelling example of how human genetics can illuminate disease

biology and pave the way for novel therapeutic strategies for highly prevalent and serious

conditions like chronic liver disease. While significant progress has been made, future research

should focus on:

Elucidating the precise physiological substrates and enzymatic functions of HSD17B13.

Further delineating the downstream signaling pathways affected by HSD17B13 inhibition.

Long-term clinical efficacy and safety data from ongoing and future clinical trials of

HSD17B13-targeted therapies.

Development of non-invasive biomarkers to identify patients most likely to benefit from

HSD17B13 inhibition.

In conclusion, the genetic validation of HSD17B13 as a key player in the progression of chronic

liver diseases provides a strong rationale for its therapeutic targeting. The development of

RNAi-based therapies and small molecule inhibitors represents a promising new frontier in the

management of NAFLD, NASH, and other chronic liver conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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